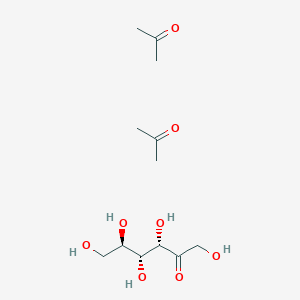
Diacetone fructose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a white crystalline solid with the molecular formula C12H20O6 and a molecular weight of 260.28 g/mol . This compound is commonly used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Diacetone fructose can be synthesized through the reaction of fructose with acetone in the presence of an acid catalyst. The reaction typically involves the formation of cyclic acetals or ketals, which are stable under acidic conditions . Industrial production methods often involve the use of diacetone-D-glucose and other raw materials such as acetone and D-fructose .
Analyse Chemischer Reaktionen
Diacetone fructose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of alcohol derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include alcohols, ketones, and other derivatives.
Wissenschaftliche Forschungsanwendungen
Diacetone fructose has several scientific research applications:
Chemistry: It is used as a chiral auxiliary in Michael and Aldol addition reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the synthesis of anticonvulsant drugs like topiramate.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of diacetone fructose involves its ability to act as a chiral auxiliary, facilitating the formation of specific stereoisomers in chemical reactions. It interacts with molecular targets through hydrogen bonding and other interactions, influencing the pathways involved in the reactions .
Vergleich Mit ähnlichen Verbindungen
Diacetone fructose is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
- Diacetone-D-glucose
- 1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose
- 1,2:3,4-Di-O-isopropylidene-D-galactopyranose These compounds share similar protective groups but differ in their specific configurations and reactivity .
Eigenschaften
Molekularformel |
C12H24O8 |
|---|---|
Molekulargewicht |
296.31 g/mol |
IUPAC-Name |
(3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one;propan-2-one |
InChI |
InChI=1S/C6H12O6.2C3H6O/c7-1-3(9)5(11)6(12)4(10)2-8;2*1-3(2)4/h3,5-9,11-12H,1-2H2;2*1-2H3/t3-,5-,6-;;/m1../s1 |
InChI-Schlüssel |
BQYPOGXVXCJSMU-ABICQQBESA-N |
Isomerische SMILES |
CC(=O)C.CC(=O)C.C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O |
Kanonische SMILES |
CC(=O)C.CC(=O)C.C(C(C(C(C(=O)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



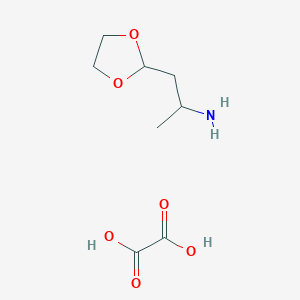
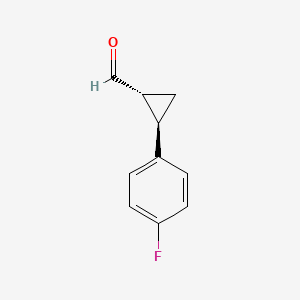
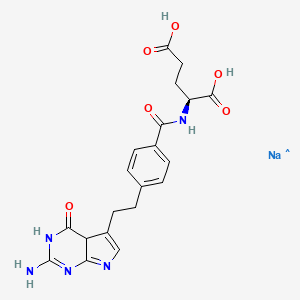
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-1H-purin-6-one;hydrate](/img/structure/B12355945.png)
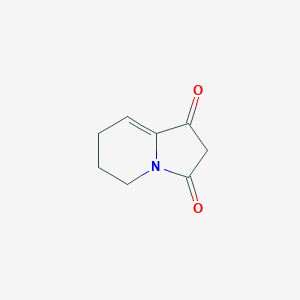
![(2S)-2-[2-(4-fluorophenyl)acetamido]-3-hydroxypropanoic acid](/img/structure/B12355950.png)

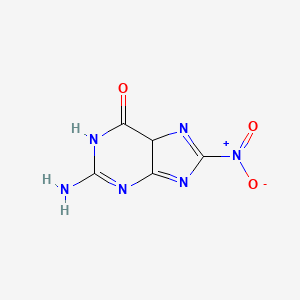
![1-[(2R,3S,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12355976.png)
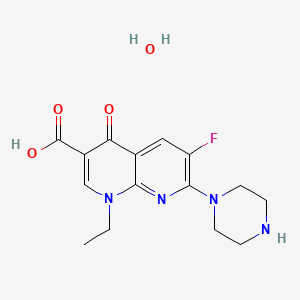
![Glycinamide, L-a-glutamyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-](/img/structure/B12355990.png)

![{3-[(2,4-Dimethylphenyl)carbamoyl]naphthalen-2-yl}oxyphosphonic acid sodium](/img/structure/B12356016.png)
